molecular formula C17H13FN4O3 B4361231 N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-benzodioxole-5-carboxamide

N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B4361231
M. Wt: 340.31 g/mol
InChI Key: BEGVICNJBCIGET-UHFFFAOYSA-N
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Description

N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-benzodioxole-5-carboxamide is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-benzodioxole-5-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorobenzyl group or the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated derivatives, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated products.

Scientific Research Applications

N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-benzodioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit enzymes by binding to their active sites, while the fluorobenzyl group may enhance the compound’s binding affinity and selectivity . The benzodioxole moiety can contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.

    Fluorobenzyl Derivatives: Compounds with fluorobenzyl groups often show enhanced biological activity due to the presence of the fluorine atom.

    Benzodioxole Derivatives: These compounds are known for their stability and potential therapeutic applications.

Uniqueness

N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-benzodioxole-5-carboxamide is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties

Properties

IUPAC Name

N-[1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O3/c18-13-3-1-2-11(6-13)8-22-9-19-17(21-22)20-16(23)12-4-5-14-15(7-12)25-10-24-14/h1-7,9H,8,10H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGVICNJBCIGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN(C=N3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-benzodioxole-5-carboxamide
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N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-benzodioxole-5-carboxamide
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N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-benzodioxole-5-carboxamide
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N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-benzodioxole-5-carboxamide
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N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-benzodioxole-5-carboxamide
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N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-benzodioxole-5-carboxamide

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